H2O5S

Peroxymonosulfuric acid

CAS No.: 7722-86-3

Cat. No.: VC1721191

Molecular Formula: H2SO5

H2O5S

Molecular Weight: 114.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7722-86-3 |

|---|---|

| Molecular Formula | H2SO5 H2O5S |

| Molecular Weight | 114.08 g/mol |

| IUPAC Name | hydroxy hydrogen sulfate |

| Standard InChI | InChI=1S/H2O5S/c1-5-6(2,3)4/h1H,(H,2,3,4) |

| Standard InChI Key | FHHJDRFHHWUPDG-UHFFFAOYSA-N |

| SMILES | OOS(=O)(=O)O |

| Canonical SMILES | OOS(=O)(=O)O |

Introduction

| Property | Value |

|---|---|

| Appearance | White crystals |

| Molecular formula | H₂SO₅ |

| Molecular weight | 114.08 g/mol |

| Density | 2.239 g cm⁻³ |

| Melting point | 45°C |

| Acidity (pKa) | 1, 9.3 |

| Oxidation potential | E₀ = +2.51 V |

| CAS Number | 7722-86-3 |

Peroxymonosulfuric acid is classified as a very strong oxidizing agent, which accounts for its various industrial applications and also contributes to its hazardous nature .

Historical Background

The discovery of peroxymonosulfuric acid is attributed to the German chemist Heinrich Caro, who first reported investigations of mixtures of hydrogen peroxide and sulfuric acid . This historical contribution is memorialized in the common name "Caro's acid," which refers to the solution of peroxymonosulfuric acid in sulfuric acid.

Caro's initial investigations laid the groundwork for understanding the chemistry of peroxy compounds, particularly those containing sulfur. Over time, the compound gained significance in various industrial applications, most notably in oxidation processes where its powerful oxidizing capabilities could be harnessed effectively.

Chemical Structure and Properties

Molecular Structure

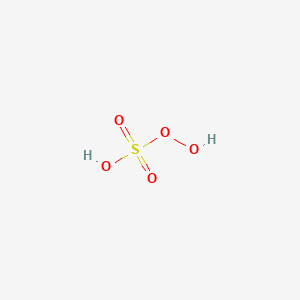

In peroxymonosulfuric acid, the sulfur atom adopts a characteristic tetrahedral geometry typical of S(VI) centers. The connectivity in the molecule is represented by the formula HO–O–S(O)₂–OH, indicating the peroxy bond (O-O) that gives this compound its distinctive reactive properties .

The S-O-H proton is more acidic compared to the O-O-H proton, which influences its behavior in solution and its reactivity patterns . This structural arrangement is crucial for understanding its chemical behavior, particularly its oxidizing capabilities.

Reactivity and Oxidation Properties

Peroxymonosulfuric acid is distinguished by its strong oxidizing properties, with an oxidation potential (E₀) of +2.51 V . This high oxidation potential makes it effective for various applications requiring powerful oxidizing agents, including the destruction of cyanide compounds and removal of organic residues.

The reactivity of peroxymonosulfuric acid is primarily attributed to the peroxy (O-O) bond, which readily undergoes homolytic cleavage to form reactive oxygen species. This property makes it effective in oxidizing organic matter but also contributes to its potential hazards.

Synthesis and Production Methods

Laboratory Synthesis

Several methods exist for the laboratory-scale synthesis of peroxymonosulfuric acid. One common approach involves the reaction of chlorosulfuric acid with hydrogen peroxide:

Alternatively, it can be prepared by treating hydrogen peroxide with either chlorosulfonic acid or sulfuric acid at low temperatures (around -40°C). For optimal results, a concentrated (90%) hydrogen peroxide solution is typically used in this preparation .

Industrial Production

For industrial applications, peroxymonosulfuric acid is often produced on-site due to its instability during transport and storage. The common industrial preparation involves the reaction of concentrated sulfuric acid with hydrogen peroxide:

This reaction is closely related to the preparation of "piranha solution," a mixture used for cleaning laboratory glassware and semiconductor substrates .

Optimized Production Methods

Research indicates that increased yields of peroxymonosulfuric acid can be achieved through proper mixture agitation and cooling. One recommended approach is to add cold hydrogen peroxide in portions to sulfuric acid, rather than the reverse, as this leads to higher yields of the desired product .

According to patents and research literature, various industrial recipes exist for the production of Caro's acid:

-

Using a supra-stoichiometric ratio of 70-99.6% H₂O₂ to agitated 90-100% H₂SO₄ while controlling the temperature below 20°C, preferably below 10°C

-

Converting the resulting "weak Caro's acid" to a "rich Caro's acid" by slowly adding it to a solution of 1-75% oleum while maintaining low temperatures

Industrial Applications

Cyanide Destruction in Mining

One of the most significant industrial applications of peroxymonosulfuric acid is in gold mining operations, where it's used to destroy cyanide in waste streams (tailings) . Studies have demonstrated that Caro's acid can effectively reduce cyanide concentrations from 40-50 ppm to below 20 ppm, and with increased concentrations, levels as low as 4 ppm can be achieved .

The use of Caro's acid for cyanide destruction offers several advantages over hydrogen peroxide alone:

-

Reduced raw material costs (up to 60% savings)

-

Faster detoxification times

-

Higher detoxification efficiency

-

Lower atmospheric hydrogen cyanide (HCN) levels during treatment

Disinfection and Cleaning Applications

Peroxymonosulfuric acid and Caro's acid have been employed in various disinfectant and cleaning applications, including:

The strong oxidizing properties make these compounds effective at destroying bacteria, viruses, and other pathogens, as well as removing organic contaminants.

Surface Cleaning in Semiconductor Industry

In the semiconductor industry, mixtures containing peroxymonosulfuric acid (particularly piranha solutions) are used to remove trace amounts of organic residues, such as photoresist, from substrates. These mixtures typically contain up to 5% peroxymonosulfuric acid and are highly effective for cleaning surfaces where extreme cleanliness is required .

Related Compounds and Comparisons

Distinction from Peroxydisulfuric Acid

Peroxymonosulfuric acid (H₂SO₅) is sometimes confused with peroxydisulfuric acid (H₂S₂O₈). The key structural difference is that peroxymonosulfuric acid has the structure HO-O-S(O)₂-OH, while peroxydisulfuric acid has the structure HO-S(O)₂-O-O-S(O)₂-OH. The latter contains a peroxy linkage between two sulfur-containing groups .

Relationship to Piranha Solutions

Piranha solutions, which are mixtures of concentrated sulfuric acid with hydrogen peroxide (usually in ratios of 3:1 to 7:1), contain peroxymonosulfuric acid as an active component. The mixing procedure is highly exothermic and can reach temperatures of 100°C or higher. Depending on the preparation procedure, these solutions can contain up to 5% peroxymonosulfuric acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume